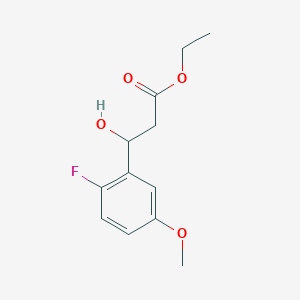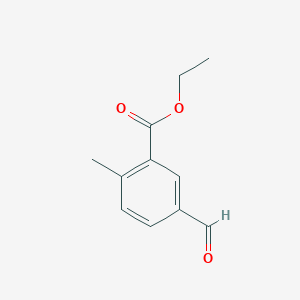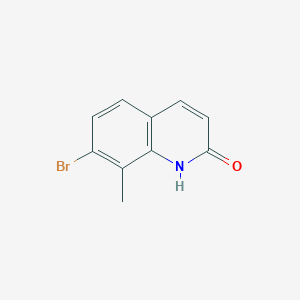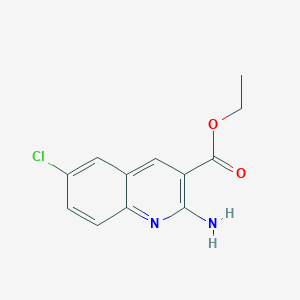
Ethyl 2-amino-6-chloroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-6-chloroquinoline-3-carboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is characterized by the presence of an amino group at the 2-position, a chloro group at the 6-position, and an ethyl ester group at the 3-position of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-chloroquinoline-3-carboxylate typically involves the Friedlander condensation reaction. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. For example, the base-catalyzed Friedlander condensation of o-aminobenzophenones with diethylmalonate can yield ethyl 2-oxoquinoline-3-carboxylates, which can then be chlorinated to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Friedlander condensation remains a common approach due to its efficiency and relatively mild reaction conditions. The use of environmentally friendly catalysts and solvents is also being explored to improve the sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-6-chloroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-6-chloroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound has been studied for its potential antibacterial and antimalarial activities.
Medicine: Quinoline derivatives, including this compound, are explored for their potential use in treating infectious diseases and cancer.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-6-chloroquinoline-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The presence of the amino and chloro groups may enhance its binding affinity to specific targets, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-amino-6-chloroquinoline-2-carboxylate
- 2-Chloroquinoline-3-carbaldehyde
- Quinoline-3-carboxylates
Uniqueness
Ethyl 2-amino-6-chloroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring. The presence of the amino group at the 2-position and the chloro group at the 6-position distinguishes it from other quinoline derivatives.
Propiedades
Fórmula molecular |
C12H11ClN2O2 |
|---|---|
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
ethyl 2-amino-6-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-6-7-5-8(13)3-4-10(7)15-11(9)14/h3-6H,2H2,1H3,(H2,14,15) |
Clave InChI |
RKHPYPRMWIASSS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13668385.png)
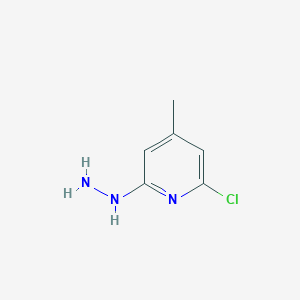
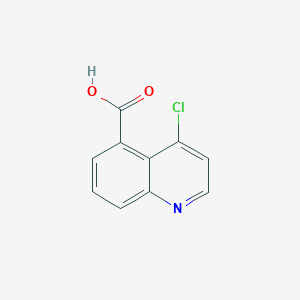
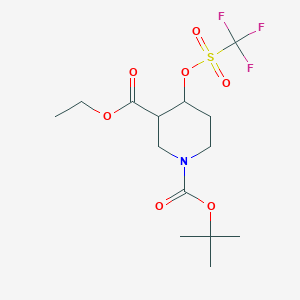
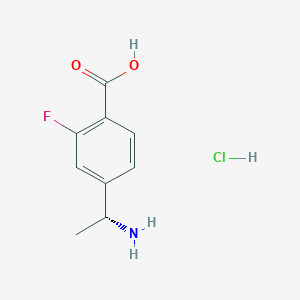
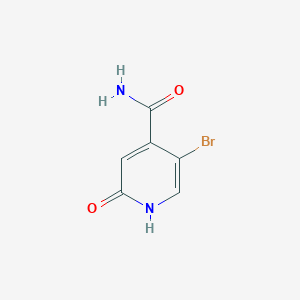
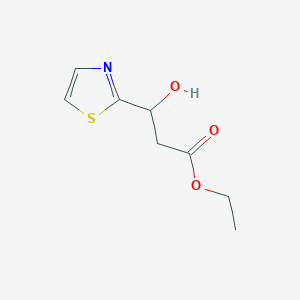
![Benzo[g]quinazolin-2-amine](/img/structure/B13668422.png)
